6-Hydroxypyrimidine-4-carboxylic acid, with the chemical formula C₅H₄N₂O₃ and CAS Number 6299-87-2, is a pyrimidine derivative characterized by a hydroxyl group at the 6-position and a carboxylic acid at the 4-position of the pyrimidine ring. This compound has a molecular weight of approximately 140.10 g/mol and features multiple functional groups that contribute to its chemical reactivity and biological activity .
The structure of 6-Hydroxypyrimidine-4-carboxylic acid consists of a six-membered aromatic ring containing nitrogen atoms, which is typical of pyrimidine derivatives. The presence of both hydroxyl and carboxylic acid groups enhances its solubility in water and its potential for hydrogen bonding, making it an interesting candidate for various
Research indicates that 6-Hydroxypyrimidine-4-carboxylic acid exhibits various biological activities, primarily due to its structural similarity to nucleobases. It has been investigated for its potential role in:
Several synthetic routes have been developed for the preparation of 6-Hydroxypyrimidine-4-carboxylic acid:
6-Hydroxypyrimidine-4-carboxylic acid finds applications in various fields:
Studies on the interactions of 6-Hydroxypyrimidine-4-carboxylic acid with biological systems have revealed insights into its mechanism of action:
Several compounds share structural similarities with 6-Hydroxypyrimidine-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Methyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | 7399-93-1 | 0.92 | Contains a methyl ester group |
| Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | 223788-14-5 | 0.89 | Ethyl ester variant |
| 2-Amino-6-methylpyrimidin-4(1H)-one | 3977-29-5 | 0.68 | Contains an amino group at position 2 |
| 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one | 5655-01-6 | 0.64 | Features a fused pyrrole ring |
| 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | 19621-92-2 | 0.61 | Different ring structure |
| 1H-Imidazole-4-carboxylic acid | 1072-84-0 | 0.61 | Contains an imidazole ring |
The uniqueness of 6-Hydroxypyrimidine-4-carboxylic acid lies in its specific arrangement of functional groups and its potential for diverse biological activities, distinguishing it from other similar compounds .
The compound is systematically named 6-oxo-1H-pyrimidine-4-carboxylic acid under IUPAC guidelines, reflecting its pyrimidine ring with ketone (C6) and carboxylic acid (C4) substituents. Common synonyms include 6-hydroxy-4-pyrimidinecarboxylic acid and 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid, as cataloged in PubChem and commercial chemical databases. Its CAS registry number, 6299-87-2, ensures unambiguous identification across scientific literature and regulatory documents.
First synthesized in the mid-20th century, 6-hydroxypyrimidine-4-carboxylic acid gained prominence as an intermediate in nucleotide analog research. Early patents describe its preparation via cyclocondensation of urea derivatives with malonic acid precursors, a method later refined to improve yields. By the 1980s, its role in herbicide formulations and enzyme inhibition studies became well-documented, spurring industrial interest.
| Property | Value |
|---|---|
| Chemical Formula | C₅H₄N₂O₃ |
| Molecular Weight (g/mol) | 140.10 |
| CAS Number | 6299-87-2 |
| MDL Number | MFCD00023267 |
| Melting Point (°C) | 267-270 |
| Physical Form | Crystalline powder |
| Storage Temperature (°C) | 2-8 |
| pKa | 2.77±0.20 (Predicted) |
6-Hydroxypyrimidine-4-carboxylic acid holds substantial significance within pyrimidine chemistry due to its unique structural features and chemical reactivity [9] [7]. The compound exemplifies the versatility of pyrimidine derivatives through its dual functional group system, combining the electron-withdrawing effects of the carboxylic acid group with the electron-donating properties of the hydroxyl group .
The structural significance of this compound lies in its ability to exist in multiple tautomeric forms, particularly the keto-enol equilibrium between the 6-hydroxypyrimidine and 6-oxopyrimidine forms [11]. This tautomerism is fundamentally important in pyrimidine chemistry, as it affects the compound's reactivity, binding properties, and overall chemical behavior [11]. Research has demonstrated that the position of the hydroxyl proton correlates directly with the aromaticity of the pyrimidine ring, as quantified by the Bird index calculated from atomic distances [11].
The compound serves as a crucial intermediate in synthetic organic chemistry, particularly in the preparation of more complex heterocyclic systems [9] . Its carboxylic acid functionality enables esterification reactions with alcohols, forming important building blocks for pharmaceutical synthesis . The hydroxyl group provides additional sites for chemical modification, allowing for the development of diverse derivatives with varied biological activities [9].
Furthermore, 6-Hydroxypyrimidine-4-carboxylic acid demonstrates the principles of structure-activity relationships in pyrimidine chemistry [13]. The positioning of functional groups at the 4 and 6 positions creates specific electronic and steric environments that influence the compound's interaction with biological targets [13]. This structural arrangement has been particularly valuable in the development of enzyme inhibitors and metabolic pathway modulators [9].
Pyrimidine-based compounds have emerged as one of the most significant classes of heterocyclic compounds in modern chemical research, with applications spanning pharmaceutical development, biochemical research, and materials science [14] [15]. The pyrimidine scaffold serves as a fundamental building block in numerous biologically active molecules, making it a privileged structure in medicinal chemistry [14].
The research landscape for pyrimidine derivatives has expanded dramatically over the past six decades, with these compounds finding applications as anti-infectives, anticancer agents, immunological modulators, and treatments for neurological disorders [14]. The electron-rich aromatic nature of the pyrimidine ring, combined with its structural similarity to naturally occurring nucleobases, makes it an ideal scaffold for drug development [14] [16].
In pharmaceutical research, pyrimidine derivatives have demonstrated remarkable versatility as bioisosteres for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates [14]. The pyrimidine ring's ability to form hydrogen bonds and its unique physiochemical attributes have led to its incorporation into drugs targeting diverse biological pathways [17] [15].
Recent advances in pyrimidine research have focused on the development of targeted therapies, particularly in oncology and infectious disease treatment [18] [14]. The structural diversity achievable through modification at positions 2, 4, 5, and 6 of the pyrimidine ring has enabled researchers to fine-tune biological activity and selectivity [14] [19]. This flexibility has been particularly valuable in the development of kinase inhibitors, where specific substitution patterns can confer selectivity for particular enzyme targets [19].
| Research Area | Key Applications | Representative Compounds |
|---|---|---|
| Pharmaceutical Development | Enzyme inhibitors, receptor modulators | Various substituted pyrimidines |
| Agricultural Chemistry | Herbicides and fungicides | Pyrimidine-based agrochemicals |
| Biochemical Research | Metabolic pathway studies | Nucleobase analogs |
| Analytical Chemistry | Chromatographic standards | Reference compounds |
| Material Science | Bio-compatible polymers | Functionalized pyrimidines |
The significance of pyrimidine compounds in nucleic acid research cannot be overstated, as three of the five natural nucleobases contain the pyrimidine structure [20] [16]. Cytosine, thymine, and uracil all share the pyrimidine backbone, making pyrimidine derivatives essential tools for studying DNA and RNA function [20]. The carbon-5 position of pyrimidine nucleobases has been identified as a privileged site for modification, with methylation at this position converting uridine to thymine [16].
Contemporary research in pyrimidine chemistry continues to explore novel synthetic methodologies and biological applications [18] [21]. The field has benefited from advances in cross-coupling chemistry, which have enabled the efficient introduction of diverse substituents onto activated pyrimidine rings [18]. These synthetic advances have accelerated the discovery of new pyrimidine-based therapeutic agents and research tools [21].
6-Hydroxypyrimidine-4-carboxylic acid possesses the molecular formula C₅H₄N₂O₃ [1] [2] [3] [4]. This formula indicates the presence of five carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. The compound exhibits a molecular weight of 140.10 grams per mole [1] [2] [3] [4], providing a relatively compact heterocyclic structure typical of pyrimidine derivatives.
The molecular weight determination has been consistently reported across multiple authoritative chemical databases, including the Chemical Abstracts Service, PubChem, and ChemSpider [1] [2] [3] [4]. This precise molecular weight value is essential for stoichiometric calculations and analytical characterization procedures in both research and industrial applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₂O₃ | [1] [2] [3] [4] |
| Molecular Weight (g/mol) | 140.10 | [1] [2] [3] [4] |
| Monoisotopic Mass | 140.022192 | [1] |
| Average Mass | 140.098 | [1] |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-oxo-1H-pyrimidine-4-carboxylic acid [5] [6] [4] [7]. This naming convention accurately reflects the chemical structure by identifying the oxo group at position 6 and the carboxylic acid functionality at position 4 of the pyrimidine ring system.
Several widely accepted common names exist for this compound, demonstrating its significance in chemical literature and commercial applications. The primary common name is 6-Hydroxy-4-pyrimidinecarboxylic acid [1] [4] [8], which emphasizes the hydroxyl group at position 6 and the carboxylic acid group at position 4. Another frequently encountered designation is 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic acid [5] [4] [8], which describes the dihydro nature of the compound and the oxo functionality.
Additional systematic names include 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo- [9] [4] [8] and 4-Pyrimidinecarboxylic acid, 6-hydroxy- [4] [8], both reflecting standardized chemical nomenclature practices. The name Pyrimidin-6-ol-4-carboxylic acid [9] [10] represents an alternative systematic approach emphasizing the alcohol functionality at position 6.
| Nomenclature Type | Name | Source |
|---|---|---|
| IUPAC Name | 6-oxo-1H-pyrimidine-4-carboxylic acid | [5] [6] [4] [7] |
| Primary Common Name | 6-Hydroxy-4-pyrimidinecarboxylic acid | [1] [4] [8] |
| Alternative Common Name 1 | 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic acid | [5] [4] [8] |
| Alternative Common Name 2 | 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo- | [9] [4] [8] |
| Alternative Common Name 3 | Pyrimidin-6-ol-4-carboxylic acid | [9] [10] |
Irritant